Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane

描述

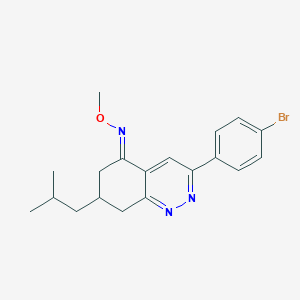

The compound "Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane" is a cinnoline-derived heterocyclic molecule featuring a fused bicyclic structure with nitrogen atoms at strategic positions. Key structural attributes include:

属性

IUPAC Name |

(E)-3-(4-bromophenyl)-N-methoxy-7-(2-methylpropyl)-7,8-dihydro-6H-cinnolin-5-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O/c1-12(2)8-13-9-18-16(19(10-13)23-24-3)11-17(21-22-18)14-4-6-15(20)7-5-14/h4-7,11-13H,8-10H2,1-3H3/b23-19+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUOYEXHQCXQIK-FCDQGJHFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane is a synthetic compound notable for its potential biological activities. This article examines its chemical properties, mechanisms of action, and biological implications based on current research findings.

- Molecular Formula : C19H22BrN3O

- Molecular Weight : 388.3 g/mol

- CAS Number : [Not specified in the provided data]

The compound features a complex structure that includes a bromophenyl group and a trihydrocinnolin moiety, which are significant for its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

- Anticancer Activity : Certain derivatives of trihydrocinnolin compounds have shown promise as potential anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Antimicrobial Properties : The presence of bromine in the structure enhances the compound's ability to act against various microbial strains.

- Enzyme Inhibition : The compound may act as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating cell cycle progression and has implications in cancer therapy.

The biological effects of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : By inhibiting CDKs, the compound can prevent the transition from G1 to S phase in the cell cycle, effectively halting cancer cell growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Signal Transduction Pathways : The compound may interfere with pathways that promote cell survival and proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that trihydrocinnolin derivatives significantly inhibited the growth of various cancer cell lines. The specific derivative containing the bromophenyl group showed enhanced potency due to increased lipophilicity and improved binding affinity to target proteins.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited substantial antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

科学研究应用

Biological Applications

1. Anticancer Activity

Research indicates that compounds with similar structural characteristics to Aza(3-(4-bromophenyl)-7-(2-methylpropyl)(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane exhibit significant anticancer properties. The mechanisms through which this compound may exert its effects include:

- Induction of Apoptosis: Triggering programmed cell death in cancerous cells.

- Inhibition of Cell Proliferation: Slowing down or stopping the growth of cancer cells.

- Modulation of Signaling Pathways: Affecting pathways related to cancer progression .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may be effective against certain bacterial strains by disrupting cell membranes or inhibiting essential bacterial enzymes. This potential makes it a candidate for further investigation as a therapeutic agent against infections .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Starting Materials: Bromobenzene derivatives and propyl-substituted cinnoline compounds.

- Reaction Conditions: Use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Summary of Synthetic Routes

| Step | Description |

|---|---|

| 1 | Synthesis of bromobenzene derivatives |

| 2 | Reaction with propyl-substituted cinnoline compounds |

| 3 | Purification via crystallization and quality control |

Case Studies

Case Study 1: Anticancer Properties

In a study examining trihydrocinnolins' effects on various cancer cell lines, it was found that compounds with similar structures to this compound significantly inhibited tumor growth through apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of related compounds against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited notable inhibition rates, suggesting that modifications to the trihydrocinnoline structure could enhance efficacy against resistant strains .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or synthetic pathways with the target molecule:

Key Comparative Insights

Branched alkyl chains are associated with slower metabolic degradation, as seen in pharmaceuticals like ibuprofen (2-methylpropyl group) .

Electronic Effects: The 4-bromophenyl substituent in the target compound provides electron-withdrawing effects, which may stabilize charge-transfer interactions in materials science applications. This contrasts with 4-methoxyphenyl groups in thiazolidinone derivatives (), where electron-donating methoxy groups enhance π-π stacking .

Core Heterocycle: The cinnoline core (two adjacent nitrogen atoms) in the target compound differs from azaindole (one nitrogen) in . Cinnolines often exhibit stronger intermolecular interactions due to increased polarity, influencing crystallinity and solubility .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step halogenation and alkylation, akin to methods in (bromination of azaindoles) and (condensation reactions for thiazolidinones). However, the branched alkyl group may require specialized catalysts or protecting-group strategies .

常见问题

Basic Research Questions

Q. What experimental methods are recommended for confirming the structural identity of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential.

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the 4-bromophenyl and 2-methylpropyl groups. For example, the methoxymethane group may exhibit distinct singlet peaks in -NMR (δ ~3.3–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak and fragmentation patterns consistent with the bromine isotope signature .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly if the compound forms stable crystals. SHELX is robust for small-molecule refinement and can handle twinned data .

Q. How should researchers design a synthetic pathway for this compound?

- Methodological Answer : Follow a stepwise approach:

- Core Scaffold Assembly : Start with the cinnolin-5-ylidene core via cyclization reactions, using 3-(4-bromophenyl) precursors. Reflux conditions (e.g., DMF/acetic acid mixtures) are effective for forming heterocyclic structures .

- Functionalization : Introduce the 2-methylpropyl group via alkylation (e.g., using prenyl bromide) under basic conditions (KCO) .

- Purification : Use recrystallization from DMF-ethanol or DMF-acetic acid to isolate high-purity products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer :

- Unexpected Peaks in NMR : If additional peaks arise (e.g., from byproducts), employ 2D-NMR techniques (COSY, HSQC) to assign signals unambiguously. For example, a study on benzofuran derivatives used - COSY to resolve overlapping aromatic signals .

- Crystallographic Ambiguities : Use SHELXD for phase refinement if twinning or disorder is observed. Cross-validate with spectroscopic data to rule out polymorphism .

Q. What strategies optimize the yield of the methoxymethane functional group during synthesis?

- Methodological Answer :

- Reagent Selection : Use methylating agents like methyl iodide or dimethyl sulfate in anhydrous conditions. For example, methoxymethylation of phenolic groups in similar compounds achieved 39–80% yields under controlled basic conditions .

- Byproduct Mitigation : Monitor reaction progress via TLC or HPLC. If hydrolysis occurs (e.g., methoxymethane → methanol), employ inert atmospheres (N/Ar) and moisture-free solvents .

Q. How can researchers assess the biological activity of this compound in cellular models?

- Methodological Answer :

- Cytotoxicity Assays : Use the Mosmann MTT assay ( ) to evaluate cell viability. Prepare stock solutions in DMSO (<0.1% final concentration to avoid solvent toxicity).

- Dose-Response Analysis : Test concentrations in logarithmic increments (e.g., 1–100 µM) and calculate IC values using nonlinear regression models. Include positive controls (e.g., LY294002 for kinase inhibition) .

Q. What analytical approaches are suitable for detecting brominated byproducts in reaction mixtures?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase chromatography (C18 column) with electrospray ionization (ESI) to separate and identify brominated intermediates. Bromine’s isotopic pattern (m/z 79/81) aids in detection .

- Halogen-Specific Detectors : Pair GC with electron capture detection (ECD) for volatile brominated species, though derivatization may be required .

Data Contradiction and Troubleshooting

Q. How to address discrepancies between computational and experimental data (e.g., DFT vs. crystallography)?

- Methodological Answer :

- Conformational Analysis : Compare DFT-optimized geometries with X-ray data. Adjust computational parameters (e.g., solvent models in DFT) to match experimental conditions. For example, SHELXL-refined structures can guide torsional angle corrections .

- Electrostatic Mismatches : If dipole moments conflict, re-examine partial charge assignments (e.g., via Hirshfeld surface analysis) .

Q. What steps mitigate low reproducibility in multi-step syntheses?

- Methodological Answer :

- Intermediate Characterization : Isolate and fully characterize each intermediate (e.g., via melting point, NMR) before proceeding. For example, a study on benzofuran derivatives achieved 80% reproducibility by standardizing recrystallization steps .

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track key functional groups (e.g., carbonyl formation at ~1700 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。